Glutathione sulfonate
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Overview
Description
Glutathione sulfonate is a derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. Glutathione is a crucial antioxidant in living organisms, playing a significant role in maintaining cellular redox homeostasis and protecting cells from oxidative damage. This compound, specifically, is formed when glutathione undergoes sulfonation, a process that introduces a sulfonate group into the molecule. This modification can alter the chemical properties and biological activities of glutathione, making this compound an interesting compound for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glutathione sulfonate typically involves the sulfonation of glutathione. One common method is the reaction of glutathione with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the continuous addition of glutathione and the sulfonating agent into the reactor, followed by purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Glutathione sulfonate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced back to glutathione under specific conditions.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or dithiothreitol can be used.
Substitution: Nucleophiles like amines or thiols can react with this compound under basic conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Glutathione.
Substitution: Various substituted glutathione derivatives depending on the nucleophile used.
Scientific Research Applications
Glutathione sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound to study sulfonation reactions.
Biology: this compound is studied for its role in cellular redox regulation and its potential as a biomarker for oxidative stress.
Medicine: Research is ongoing to explore its therapeutic potential in treating diseases related to oxidative stress, such as neurodegenerative disorders and cancer.
Industry: It is used in the development of pharmaceuticals and as an additive in cosmetic formulations for its antioxidant properties.
Mechanism of Action
The mechanism of action of glutathione sulfonate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound can scavenge reactive oxygen species and protect cells from oxidative damage.
Enzyme Modulation: It can modulate the activity of enzymes involved in redox regulation, such as glutathione peroxidase and glutathione reductase.
Signal Transduction: this compound can influence signal transduction pathways related to cellular stress responses and apoptosis.
Comparison with Similar Compounds
Glutathione: The parent compound, which is a key antioxidant in cells.
Glutathione Disulfide: The oxidized form of glutathione, which is involved in redox cycling.
Glutathione S-conjugates: Compounds formed by the conjugation of glutathione with various electrophiles.
Uniqueness: Glutathione sulfonate is unique due to the presence of the sulfonate group, which imparts distinct chemical and biological properties. Unlike glutathione and its disulfide form, this compound has enhanced stability and different reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1637-70-3 |
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Molecular Formula |
C10H17N3O9S2 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfosulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H17N3O9S2/c11-5(10(18)19)1-2-7(14)13-6(4-23-24(20,21)22)9(17)12-3-8(15)16/h5-6H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)(H,20,21,22)/t5-,6-/m0/s1 |
InChI Key |
WVRBCFLALSFRAF-WDSKDSINSA-N |
SMILES |
C(CC(=O)N(CC(=O)O)C(=O)C(CSS(=O)(=O)O)N)C(C(=O)O)N |
Isomeric SMILES |
C(CC(=O)N[C@@H](CSS(=O)(=O)O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |
Canonical SMILES |
C(CC(=O)NC(CSS(=O)(=O)O)C(=O)NCC(=O)O)C(C(=O)O)N |
Synonyms |
glutathione sulfonate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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